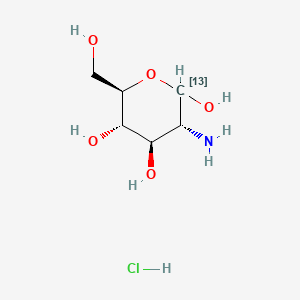

D-Glucosamine-1-13C hydrochloride

説明

D-Glucosamine-1-13C hydrochloride: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of D-glucosamine hydrochloride, where the carbon at the first position is replaced with the isotope carbon-13. This compound is primarily used in metabolic studies and tracer experiments due to its isotopic labeling, which allows for precise tracking in biological systems .

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of D-Glucosamine-1-13C hydrochloride typically involves the incorporation of carbon-13 into the glucose molecule, followed by its conversion to glucosamine. The labeled glucose undergoes a series of chemical reactions, including amination and hydrochloride formation, to yield the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and purity of the compound .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic labeling and ensure high yield and purity. The production is carried out under stringent quality control measures to meet the standards required for research applications .

化学反応の分析

Types of Reactions: : D-Glucosamine-1-13C hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products: : The major products formed from these reactions include various derivatives of glucosamine, such as N-acetylglucosamine and other amino sugar derivatives .

科学的研究の応用

Chemistry: : In chemistry, D-Glucosamine-1-13C hydrochloride is used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism .

Biology: : In biological research, it helps in studying the incorporation of glucosamine into glycoproteins and glycolipids, providing insights into cellular processes and functions .

Medicine: : In medical research, it is used to investigate the role of glucosamine in joint health and its potential therapeutic effects in conditions like osteoarthritis .

Industry: : In the industrial sector, it is used in the production of dietary supplements and as a precursor in the synthesis of other bioactive compounds .

作用機序

The mechanism of action of D-Glucosamine-1-13C hydrochloride involves its incorporation into metabolic pathways where it acts as a building block for glycosaminoglycans and proteoglycans. These molecules are essential for maintaining the structural integrity of tissues and joints. The isotopic labeling allows researchers to track its incorporation and metabolism in vivo, providing detailed insights into its biological effects .

類似化合物との比較

Similar Compounds

D-Glucosamine hydrochloride: The non-labeled version used in similar applications but without the tracking capabilities.

N-Acetyl-D-glucosamine: Another derivative used in metabolic studies and as a dietary supplement.

D-Galactosamine hydrochloride: Similar in structure but with different biological roles and applications.

Uniqueness: : D-Glucosamine-1-13C hydrochloride is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable in research applications where understanding the detailed pathways and mechanisms is crucial .

生物活性

D-Glucosamine-1-13C hydrochloride is a stable isotope-labeled form of glucosamine, an amino sugar that plays a vital role in various biological processes, particularly in the synthesis of glycosylated proteins and lipids. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of D-Glucosamine

Chemical Properties:

- Molecular Formula: C₆H₁₄ClNO₅

- CAS Number: 84247-63-2

- Molecular Weight: 215.632 g/mol

D-Glucosamine is primarily known for its role in the synthesis of glycosaminoglycans (GAGs), which are essential components of cartilage and connective tissues. The incorporation of the stable isotope carbon-13 (¹³C) allows for tracking metabolic pathways and understanding the compound's biological effects in vivo and in vitro.

-

Glycosylation Pathways:

D-Glucosamine serves as a precursor for the synthesis of UDP-N-acetylglucosamine, which is crucial for O-linked glycosylation of proteins. This modification affects protein function and stability, influencing various cellular processes such as cell signaling and immune responses . -

Anti-inflammatory Effects:

Research indicates that glucosamine can inhibit the induction of interleukin-1 (IL-1) by blocking the NF-kB pathway, thereby reducing inflammation in chondrocytes. This mechanism is particularly relevant in osteoarthritis (OA), where inflammation contributes to cartilage degradation . -

Antitumor Activity:

Studies have shown that glucosamine derivatives exhibit antitumor properties by inhibiting cancer cell proliferation. For instance, D-glucosamine has been found to decrease cell viability in liver cancer cell lines, suggesting potential applications in cancer therapy .

Osteoarthritis Treatment

D-Glucosamine is widely studied for its efficacy in treating osteoarthritis. A significant clinical trial involving 662 patients demonstrated that glucosamine supplementation led to improved pain relief and function compared to placebo groups over a 24-month period .

Table 1: Summary of Clinical Trials on Glucosamine for OA Treatment

| Study | Participants | Dosage | Duration | Outcome |

|---|---|---|---|---|

| GAIT Trial | 662 | Glucosamine 500 mg TID | 24 months | Significant reduction in WOMAC pain scores |

| GUIDE Trial | 319 | Glucosamine 1500 mg/day | 6 months | Significant improvement in Lequesne index |

| Spanish/Portuguese Trial | N/A | Glucosamine 1500 mg/day | N/A | Numeric improvement vs. placebo |

Case Studies

-

Clinical Efficacy:

A double-blind placebo-controlled study revealed that patients receiving glucosamine showed a statistically significant reduction in pain and improvement in joint function compared to those on placebo . -

Adverse Effects:

High doses of glucosamine have been associated with increased ammonia levels and potential gastrointestinal disturbances, indicating the need for careful dosage management .

Research Findings

Recent studies utilizing D-glucosamine-1-13C have provided insights into its metabolic fate:

-

Metabolism Tracking:

In canine models, orally administered D-glucosamine was shown to be absorbed up to 90% and metabolized predominantly in the liver, with significant incorporation into cartilage proteoglycans detected via NMR spectroscopy . -

Brain Glycogen Utilization:

A study highlighted that glucosamine metabolism is linked to glycogenolysis in astrocytes, suggesting a critical role for glucosamine in brain metabolism and function .

特性

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-GVSDTCGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746490 | |

| Record name | 2-Amino-2-deoxy-D-(1-~13~C)glucopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143553-09-7 | |

| Record name | 2-Amino-2-deoxy-D-(1-~13~C)glucopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。